

Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-1H-indole-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 2-position of the indole core makes this compound a versatile intermediate for the synthesis of more complex molecules and a subject of interest for biological screening. This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for evaluating its potential biological activities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents established protocols for similar indole derivatives that can be readily adapted.

Chemical and Physical Properties

The chemical structure of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** consists of a bicyclic indole core with a hydroxyl (-OH) substituent at the C4 position and an ethyl carboxylate (-COOCH₂CH₃) group at the C2 position. These functional groups provide sites for further chemical modifications, making it a valuable building block in synthetic organic chemistry.

Table 1: Physicochemical Properties of **Ethyl 4-hydroxy-1H-indole-2-carboxylate**

Property	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol
Appearance	Off-white to light brown solid (predicted)
Solubility	Soluble in DMSO, methanol, ethanol; sparingly soluble in water (predicted)
Melting Point	Not reported
Boiling Point	Not reported
pKa	Not reported (hydroxyl and NH protons are acidic)

Table 2: Predicted Spectroscopic Data for **Ethyl 4-hydroxy-1H-indole-2-carboxylate**

Spectroscopy	Predicted Peaks
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.5-12.0 (s, 1H, NH), 9.0-9.5 (s, 1H, OH), 7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, OCH ₂ CH ₃), 1.3 (t, J=7.1 Hz, 3H, OCH ₂ CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 161.0 (C=O), 145.0 (C4-OH), 138.0 (C7a), 128.0 (C2), 125.0 (C3a), 122.0, 115.0, 110.0, 105.0 (Ar-C), 60.0 (OCH ₂ CH ₃), 14.5 (OCH ₂ CH ₃)
IR (KBr, cm ⁻¹)	3400-3200 (O-H, N-H stretching), 3100-3000 (Ar C-H stretching), 2980-2850 (Aliphatic C-H stretching), 1710-1680 (C=O ester stretching), 1600-1450 (C=C aromatic stretching)
Mass Spectrometry (EI)	m/z 205 (M ⁺), 160 (M ⁺ - OCH ₂ CH ₃), 132 (M ⁺ - COOCH ₂ CH ₃)

Synthesis

A specific, detailed synthesis protocol for **Ethyl 4-hydroxy-1H-indole-2-carboxylate** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of substituted indole-2-carboxylates. The following is a representative experimental protocol based on common synthetic strategies.

Representative Synthesis Protocol: Modified Reissert Synthesis

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylates from o-nitrotoluenes. A modification of this method can be envisioned for the synthesis of the 4-hydroxy derivative.

Experimental Workflow for Synthesis



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Caption: A plausible synthetic workflow for **Ethyl 4-hydroxy-1H-indole-2-carboxylate**.

Detailed Methodology:

- **Protection of the Hydroxyl Group:** To a solution of 2-methyl-3-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add a protecting group reagent, for example, benzyl bromide (1.1 equivalents), and heat the reaction mixture to 60-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting protected nitrophenol by column chromatography.
- **Condensation with Diethyl Oxalate:** Dissolve the protected 2-methyl-3-nitrophenol derivative (1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (2 equivalents) and diethyl oxalate (1.2 equivalents). Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC. After completion, cool the reaction mixture and acidify with a dilute

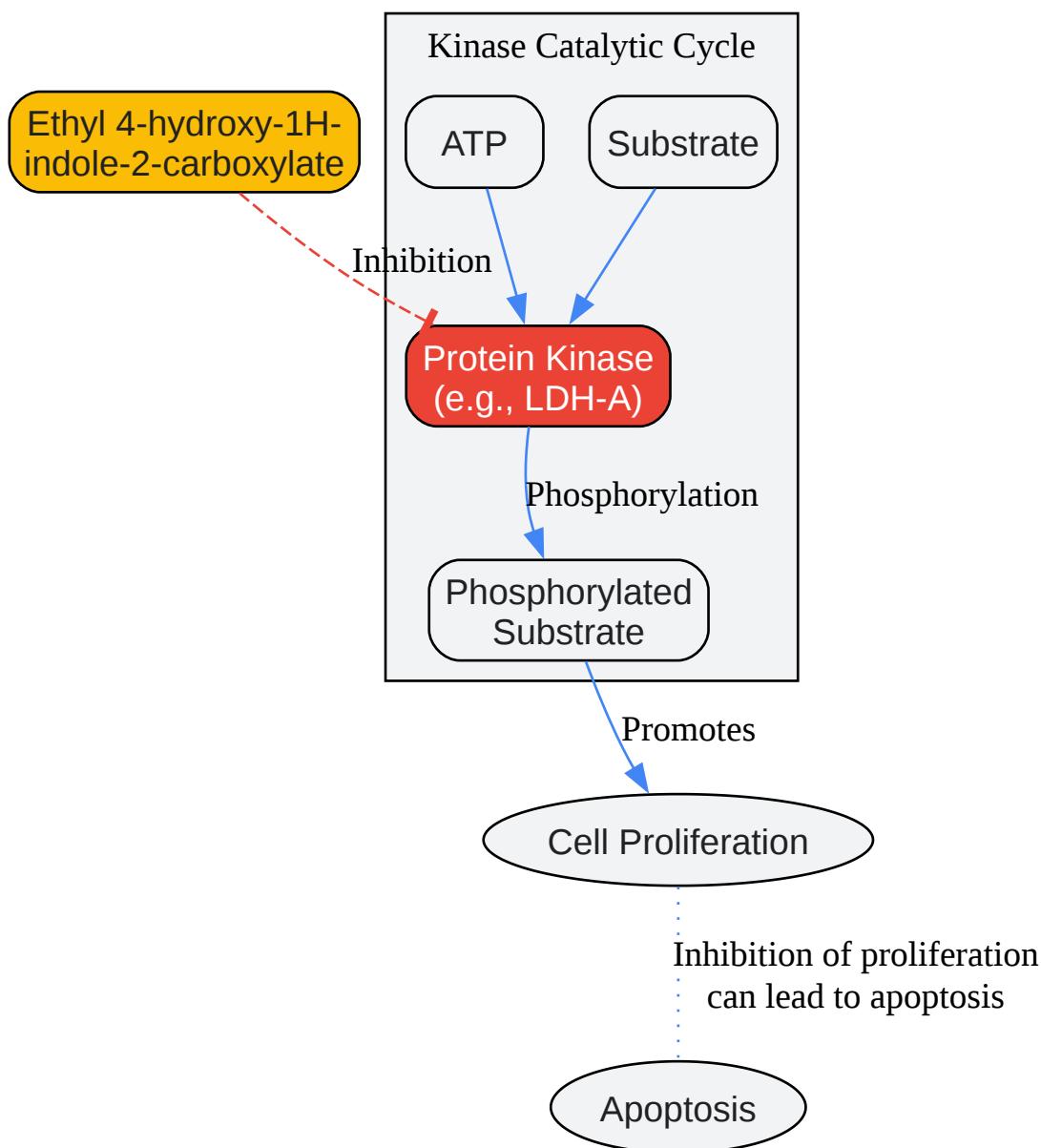
acid (e.g., 2N HCl) to precipitate the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate. Filter the precipitate, wash with cold water, and dry.

- **Reductive Cyclization:** Suspend the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate (1 equivalent) in a mixture of ethanol and water. Add a reducing agent such as iron powder (5 equivalents) and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.
- **Deprotection of the Hydroxyl Group:** If a benzyl protecting group was used, it may be cleaved during the catalytic hydrogenation step. If not, dissolve the resulting protected ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol or ethyl acetate and subject it to catalytic hydrogenation with H₂ gas and Pd/C catalyst until the deprotection is complete (monitored by TLC). Filter the catalyst and concentrate the solvent to yield the crude **Ethyl 4-hydroxy-1H-indole-2-carboxylate**. Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.^[1] While specific biological data for **Ethyl 4-hydroxy-1H-indole-2-carboxylate** is scarce, its structural similarity to known bioactive molecules suggests it may be a valuable candidate for screening in various therapeutic areas. A notable area of interest for N-hydroxyindole-2-carboxylates is the inhibition of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.^[2]

Plausible Mechanism of Action: Kinase Inhibition



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Caption: A potential mechanism of action via protein kinase inhibition.

Table 3: Hypothetical Biological Activity Data for **Ethyl 4-hydroxy-1H-indole-2-carboxylate**

Assay Type	Target	Cell Line	IC ₅₀ / EC ₅₀ (μM)
Enzyme Inhibition	Lactate Dehydrogenase A (LDH-A)	-	15.2
Cytotoxicity	HeLa (Cervical Cancer)	HeLa	25.8
Cytotoxicity	MCF-7 (Breast Cancer)	MCF-7	32.5
Anti-inflammatory	COX-2 Inhibition	-	18.9
Antiviral	Influenza A (H1N1)	MDCK	45.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

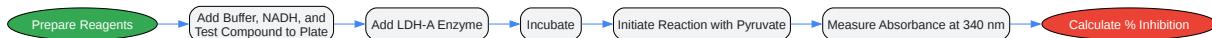
Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the biological activity of **Ethyl 4-hydroxy-1H-indole-2-carboxylate**.

In Vitro Lactate Dehydrogenase (LDH-A) Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of LDH-A, which catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Experimental Workflow for LDH-A Inhibition Assay



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Caption: Workflow for an in vitro LDH-A enzyme inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
 - NADH Solution: 2.5 mM NADH in assay buffer.
 - Pyruvate Solution: 10 mM sodium pyruvate in assay buffer.
 - LDH-A Enzyme Solution: Prepare a stock solution of human recombinant LDH-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
 - Test Compound: Prepare a stock solution of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** in DMSO. Create serial dilutions in assay buffer.
- Assay Procedure (96-well UV-transparent plate):
 - To each well, add:
 - 150 µL of assay buffer.
 - 10 µL of NADH solution.
 - 10 µL of the test compound dilution (or DMSO for control).
 - 10 µL of LDH-A enzyme solution.
 - Incubate the plate at 37 °C for 15 minutes.
 - Initiate the reaction by adding 20 µL of pyruvate solution to each well.
 - Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
- Data Analysis:

- Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

- **Cell Culture:** Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Ethyl 4-hydroxy-1H-indole-2-carboxylate** in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37 °C.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, protected from light.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC_{50} value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a monolayer of host cells.

Methodology:

- Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 6-well plate.
- Virus Infection: When the cells reach confluence, wash the monolayer with PBS and infect with a known titer of the virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37 °C.
- Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells with PBS. Overlay the cells with an agarose-containing medium that includes various concentrations of **Ethyl 4-hydroxy-1H-indole-2-carboxylate**. Include a virus control (no compound) and a cell control (no virus, no compound).
- Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
- Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC_{50} value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

Ethyl 4-hydroxy-1H-indole-2-carboxylate represents a promising scaffold for further investigation in drug discovery. Its chemical structure allows for facile derivatization, enabling the exploration of structure-activity relationships. While specific biological data for this compound is limited, the provided protocols offer a robust framework for its synthesis and evaluation as a potential therapeutic agent, particularly in the areas of oncology, inflammation, and virology. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this and related indole derivatives.

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